N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine
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Overview
Description
N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[45]decan-8-amine is a complex organic compound featuring a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine typically involves multiple steps. One common method includes the reaction of 2,2-dimethylthietane with a suitable amine under controlled conditions to form the desired product. The reaction conditions often require specific temperatures and solvents to ensure the correct formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction parameters are crucial for maintaining the quality and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-thia-4,8-diazaspiro[4.5]decan-3-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their biological activities.
Indole derivatives: Known for their diverse biological activities, these compounds also feature a complex ring structure.
Uniqueness
N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine is unique due to its specific combination of a thietane ring and a spirocyclic amine. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H23NO2S |
---|---|
Molecular Weight |
257.39 g/mol |
IUPAC Name |
N-(2,2-dimethylthietan-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine |
InChI |
InChI=1S/C13H23NO2S/c1-12(2)11(9-17-12)14-10-3-5-13(6-4-10)15-7-8-16-13/h10-11,14H,3-9H2,1-2H3 |
InChI Key |
BHEGMQONBMOLNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC2CCC3(CC2)OCCO3)C |
Origin of Product |
United States |
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